1-methyl-5-[(2-methylquinolin-4-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-METHYL-4-QUINOLINECARBONYL chloride with 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism by which 1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The quinoline moiety is often responsible for interacting with the target protein, while the pyrazole ring enhances binding affinity and specificity .
Comparison with Similar Compounds
- 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 2-METHYL-4-QUINOLINECARBONYL CHLORIDE
- QUINOLINE N-OXIDE DERIVATIVES
Uniqueness: 1-METHYL-5-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its dual functionality, combining the properties of both quinoline and pyrazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
1-methyl-5-[(2-methylquinolin-4-yl)carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H14N4O3/c1-9-7-13(10-5-3-4-6-12(10)18-9)19-15(21)14-11(16(22)23)8-17-20(14)2/h3-8H,1-2H3,(H,22,23)(H,18,19,21) |
InChI Key |
TWPVPUYDQSWFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=C(C=NN3C)C(=O)O |
Origin of Product |
United States |
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